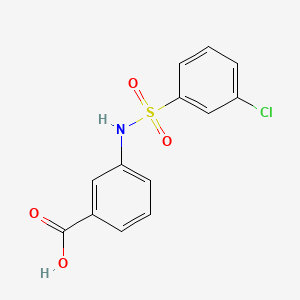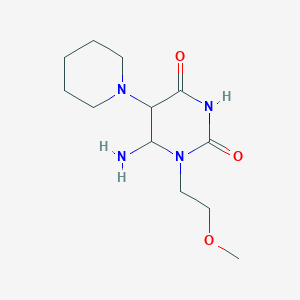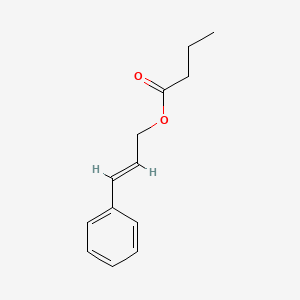
Cinnamyl butyrate
Descripción general
Descripción
Cinnamyl butyrate, also known as Cinnamyl 2-methylpropanoate or Isobutyric acid cinnamyl ester, is a compound used in flavorings and fragrances . It is a moderately stable, colorless to light yellow liquid with a dry fruity aroma . It is used in various products such as shampoos, decorative cosmetics, fine fragrances, toilet soaps, and other toiletries, as well as non-cosmetic products including household cleaners and detergents .
Synthesis Analysis
The enzymatic synthesis of this compound involves the esterification of butyric acid and cinnamyl alcohol . The process parameters for this synthesis have been optimized using response surface methodology . The highest conversion of butyric acid (90%) was observed under the following conditions: substrate molar ratio 1:2 (butyric acid/cinnamyl alcohol), temperature 50 °C, enzyme loading 2% (with respect to the weight of the substrates), and agitation speed 250 rpm .
Molecular Structure Analysis
The molecular formula of this compound is C13H16O2, and its molecular weight is 204.26 .
Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is an esterification reaction . The kinetic model for this reaction follows the ping-pong bi-bi mechanism with dead-end inhibition by both the substrate acid and alcohol .
Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 313.2±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its refractive index is 1.537, and it has a molar refractivity of 62.4±0.3 cm3 .
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Kinetics
- Kinetics of Enzymatic Synthesis : Research on the enzymatic synthesis of cinnamyl butyrate, primarily through esterification of butyric acid and cinnamyl alcohol, shows the process follows the ping-pong bi-bi mechanism with dead-end inhibition by both the substrate acid and alcohol. Optimal conditions for the highest conversion (90%) include a specific molar ratio, temperature, enzyme loading, and agitation speed, demonstrating the potential for efficient large-scale synthesis (Waghmare, Chatterji, & Rathod, 2017).
- Optimization of Ultrasound-Assisted Synthesis : Another study optimized the ultrasound-assisted lipase catalyzed synthesis of this compound, achieving up to 93% conversion under optimal conditions. The study highlights the significance of ultrasound in enhancing reaction rates and efficiency (Waghmare, Mudaliar, & Rathod, 2020).
Flavor and Fragrance Industry Applications
- Biocatalytic Synthesis for Flavor Industry : The use of a novel esterase from Acinetobacter hemolyticus has been demonstrated for the whole-cell biocatalytic synthesis of cinnamyl acetate, showcasing its application in flavor and fragrance industries. This approach offers an efficient and cost-effective method for producing flavor compounds (Dong, Secundo, Xue, & Mao, 2017).
- Efficient Enzymatic Preparation in Water : An enzymatic method for preparing flavor esters like this compound has been developed, offering an efficient and sustainable alternative to traditional methods. This method uses acyltransferase from Mycobacterium smegmatis, yielding high conversion rates in reduced time and substrate concentrations, ideal for natural flavoring agent production (Perdomo, Gianolio, Pinto, Romano, Contente, Paradisi, & Molinari, 2019).
Medical and Biological Research
- Neuroprotective Effects : Compounds isolated from the twigs of Cinnamomum cassia, including this compound, have been investigated for their neuroprotective activities. The research indicates potential therapeutic applications for these compounds in treating neurodegenerative diseases (Liu, Fu, Yao, Yang, Liu, Xie, Jiang, Zhu, 2018).2. Epigenetic Effects of Butyrate : Studies on butyrate, a closely related compound, demonstrate its epigenetic effects through the inhibition of histone deacetylase, impacting gene expression. This has implications for the development of therapeutic strategies for various diseases, including genetic/metabolic conditions and neurological disorders (Canani, Di Costanzo, Leone, 2012).
Environmental and Agricultural Applications
- Fungal Decay and Termite Resistance : The efficacy of this compound and related compounds in preventing fungal decay and termite attack in wood has been explored. This research underscores the potential of using natural, bioactive compounds as environmentally friendly wood preservatives (Kartal, Terzi, Yoshimura, Arango, Clausen, Green, 2012).
Mecanismo De Acción
Target of Action
Cinnamyl butyrate is a synthetic compound that has been found to exhibit antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . It has been suggested that the presence of a butyl substituent potentiates its biological response .
Mode of Action
This compound interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to the death of the microorganism .
Biochemical Pathways
This compound affects the biochemical pathways related to the synthesis of esters . It is synthesized by the esterification of butyric acid and cinnamyl alcohol . The process follows the Michaelis–Menten kinetics with a ping-pong bi-bi mechanism .
Pharmacokinetics
It is known that cinnamyl alcohol, a related compound, is 66% absorbed through the skin and is rapidly absorbed from the gut .
Result of Action
The molecular and cellular effects of this compound’s action are primarily antimicrobial. It inhibits the growth of pathogenic fungi and bacteria by disrupting their cell walls and membranes .
Action Environment
The synthesis of this compound is influenced by various environmental factors such as molar ratio, enzyme concentration, temperature, and speed of agitation . Optimal conditions for the synthesis of this compound have been found to be a substrate molar ratio of 2.5 (cinnamyl alcohol:butyric acid), a temperature of 46 °C, an enzyme loading of 2.8% of the total mass of reactants, and an agitation speed of 250 rpm .
Safety and Hazards
Direcciones Futuras
The future directions for the use of cinnamyl butyrate lie in the development of better operating conditions for enzymatic synthesis to improve the overall productivity of the process at an increased reaction rate . The reusability study of the biocatalyst shows that it can be used up to three cycles with minimal loss of its enzymatic activity .
Análisis Bioquímico
Biochemical Properties
Cinnamyl butyrate plays a significant role in biochemical reactions, particularly in esterification processes. It is synthesized through the enzymatic esterification of cinnamyl alcohol and butyric acid, often catalyzed by immobilized lipase . The interaction between this compound and enzymes such as lipase follows a ping-pong bi-bi mechanism with dead-end inhibition by both the substrate acid and alcohol . This interaction is crucial for the efficient synthesis of this compound, achieving high conversion rates under optimal conditions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with G protein-coupled receptors (GPRs) and act as a histone deacetylase inhibitor . These interactions can modulate gene expression and impact cellular metabolism, potentially leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s interaction with lipase during esterification is a prime example of its molecular mechanism . Additionally, this compound’s role as a histone deacetylase inhibitor suggests it can influence gene expression by altering chromatin structure and accessibility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, enzyme concentration, and agitation speed . Studies have shown that this compound retains a significant portion of its catalytic activity after multiple cycles of use, indicating its stability in enzymatic reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, research on related compounds like sodium butyrate suggests potential mood-stabilizing effects at certain dosages . High doses, however, may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to esterification and lipid metabolism. The enzymatic synthesis of this compound involves the interaction of cinnamyl alcohol and butyric acid, catalyzed by lipase . This process is part of a broader metabolic pathway that includes the conversion of fatty acids and alcohols into esters, which are essential for various biological functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . Understanding these interactions is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, cinnamyl alcohol dehydrogenase, an enzyme involved in the synthesis of this compound, is localized in the cytoplasm and associated with the endoplasmic reticulum and Golgi-derived vesicles . This localization is essential for the efficient synthesis and function of this compound within cells.
Propiedades
IUPAC Name |
[(E)-3-phenylprop-2-enyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYPQKZWNXANRB-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313849 | |
| Record name | trans-Cinnamyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellowish liquid, fruity slightly floral balsamic odour | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water, miscible (in ethanol) | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.010-1.020 | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
78761-39-4, 103-61-7 | |
| Record name | trans-Cinnamyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78761-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-phenyl-2-propen-1-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-phenyl-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Cinnamyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKZ9V37P1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cinnamyl butyrate's volatility in olfactory perception?
A1: Research suggests that the volatility of an odorant plays a crucial role in its detection by the olfactory system. A study investigating olfactory sensitivity during the menstrual cycle found that sensitivity to this compound, classified as a less volatile ester, remained relatively stable across the cycle. [] This contrasts with more volatile esters, which exhibited fluctuations in sensitivity, potentially due to variations in olfactory mucus thickness. This suggests that this compound's lower volatility might facilitate its consistent diffusion through the olfactory mucus, enabling more stable access to olfactory receptors. []
Q2: What is the primary chemical composition of mabolo fruit's aroma, and what role does this compound play?
A2: The aroma of mabolo fruit (Diospyros blancoi A. DC.) is largely characterized by a complex mixture of esters. [] Among these, benzyl butyrate constitutes the most significant portion (33.9%), followed by butyl butyrate (12.5%). Notably, this compound is also present, contributing 6.8% to the overall volatile composition. [] This highlights the compound's presence as a contributing factor to the fruit's unique aroma profile.
Q3: Beyond its natural occurrence, how can this compound be synthesized in a controlled environment?
A3: Research has explored the enzymatic synthesis of this compound using immobilized lipase. [] This approach offers a potentially sustainable and efficient method for producing this flavor compound. Further studies have focused on optimizing the enzymatic synthesis process, incorporating techniques like ultrasound assistance, to enhance the yield and efficiency of this compound production. []
Q4: What are the potential safety concerns associated with this compound, particularly regarding occupational exposure?
A4: While this compound is generally recognized as safe for use in food flavorings, research highlights potential hazards associated with occupational exposure. [] Specifically, it has been identified as a potential irritant and sensitizer for the skin and eyes. [] Additionally, respiratory exposure to this compound may pose health risks. Therefore, appropriate safety measures, such as personal protective equipment and adequate ventilation, are crucial when handling this compound in occupational settings. []
Q5: Is there a connection between the structure of this compound and its potential use as a flavoring agent in animal feed?
A5: While the exact relationship between the structure of this compound and its palatability in animal feed hasn't been specifically studied, its authorization as a food flavoring suggests it contributes desirable sensory attributes. [] Research has shown its safety for use in animal feed at specific concentrations. [] Further research focusing on the structure-activity relationship concerning palatability in animals could offer valuable insights.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


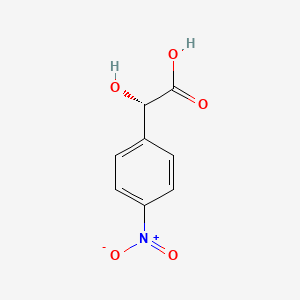
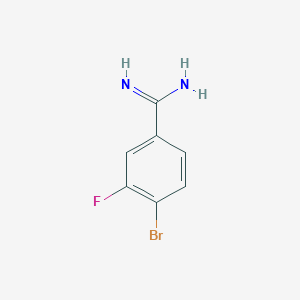
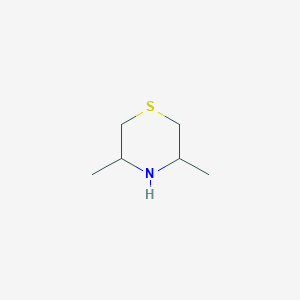

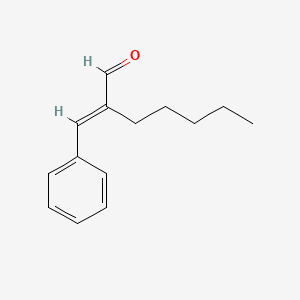
![2-Ethenylbenzo[b]thiophene](/img/structure/B3429910.png)
![3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid](/img/structure/B3429917.png)

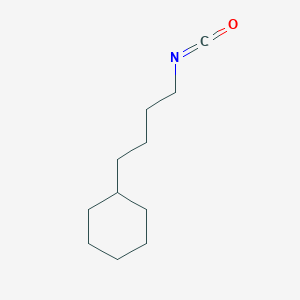
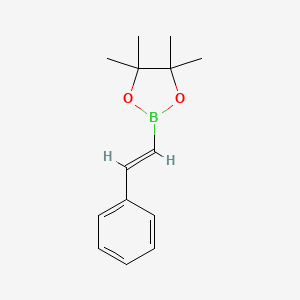
![Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride](/img/structure/B3429944.png)
